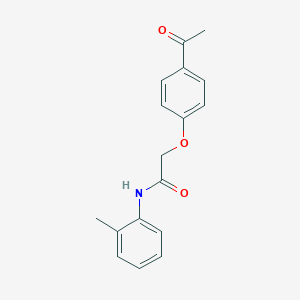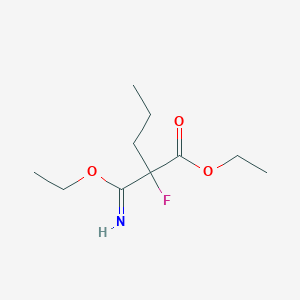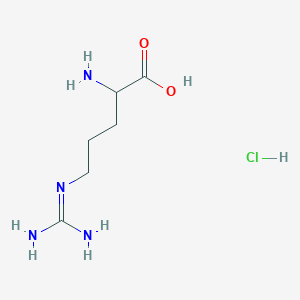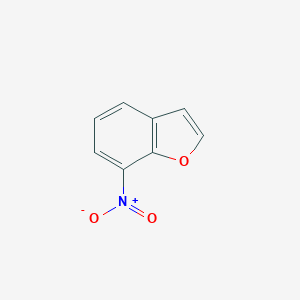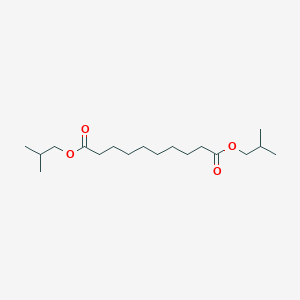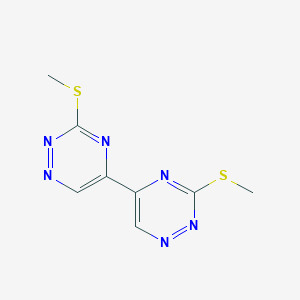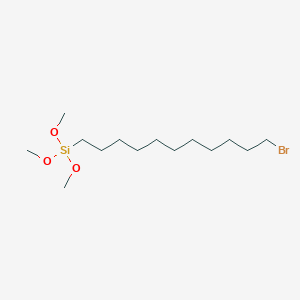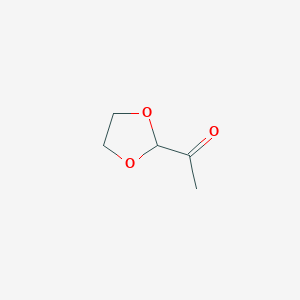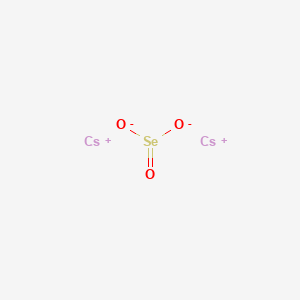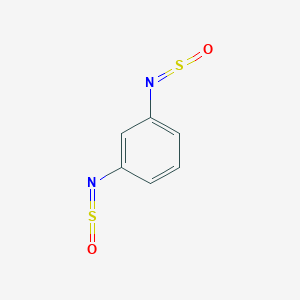
1,3-Bis(sulfinylamino)benzene
描述
1,3-Bis(sulfinylamino)benzene (BSAB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BSAB is a symmetrical molecule consisting of two sulfinylamino groups attached to a benzene ring. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. BSAB has been shown to exhibit interesting biochemical and physiological effects, making it a promising compound for further investigation.
作用机制
The mechanism of action of 1,3-Bis(sulfinylamino)benzene is not fully understood. However, it is believed that 1,3-Bis(sulfinylamino)benzene binds to metal ions through its sulfinylamino groups, resulting in changes in its electronic properties. This leads to changes in its fluorescence properties, which can be used to detect the presence of metal ions.
生化和生理效应
1,3-Bis(sulfinylamino)benzene has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This makes 1,3-Bis(sulfinylamino)benzene a potential candidate for the development of drugs for the treatment of Alzheimer's disease. Additionally, 1,3-Bis(sulfinylamino)benzene has been shown to have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of 1,3-Bis(sulfinylamino)benzene is its high selectivity for metal ions. This makes it a useful tool for detecting metal ions in biological systems. Additionally, 1,3-Bis(sulfinylamino)benzene is relatively easy to synthesize and purify, making it accessible for use in laboratory experiments. However, one limitation of 1,3-Bis(sulfinylamino)benzene is its limited solubility in water, which can make it difficult to use in aqueous environments.
未来方向
There are several future directions for research on 1,3-Bis(sulfinylamino)benzene. One area of research is the development of 1,3-Bis(sulfinylamino)benzene as a tool for imaging metal ions in living cells. This could provide insights into the role of metal ions in biological processes. Additionally, further research is needed to understand the mechanism of action of 1,3-Bis(sulfinylamino)benzene and its potential applications in the treatment of diseases such as Alzheimer's disease and oxidative stress-related diseases.
Conclusion
In conclusion, 1,3-Bis(sulfinylamino)benzene is a promising compound for scientific research. Its high selectivity for metal ions and interesting biochemical and physiological effects make it a useful tool for a range of applications. Further research is needed to fully understand the potential of 1,3-Bis(sulfinylamino)benzene and its future applications in scientific research.
合成方法
The synthesis of 1,3-Bis(sulfinylamino)benzene can be achieved through a multi-step reaction involving the condensation of two molecules of sulfinylamine with benzaldehyde. The reaction is typically carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure 1,3-Bis(sulfinylamino)benzene.
科学研究应用
1,3-Bis(sulfinylamino)benzene has been shown to have diverse applications in scientific research. One of the most promising areas of research is the development of 1,3-Bis(sulfinylamino)benzene as a fluorescent probe for detecting metal ions. 1,3-Bis(sulfinylamino)benzene can selectively bind to metal ions such as copper and zinc, resulting in changes in its fluorescence properties. This makes it a useful tool for detecting metal ions in biological systems.
属性
IUPAC Name |
1,3-bis(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S2/c9-11-7-5-2-1-3-6(4-5)8-12-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJMYGUGPMYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=S=O)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337447 | |
| Record name | 1,3-bis(sulfinylamino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(sulfinylamino)benzene | |
CAS RN |
17420-01-8 | |
| Record name | N1,N3-Disulfinyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-bis(sulfinylamino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
